Tranilast sodium

Catalog No.
S001606
CAS No.
M.F
C18H16NNaO5
M. Wt
349.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tranilast sodium

Product Name

Tranilast sodium

IUPAC Name

sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate

Molecular Formula

C18H16NNaO5

Molecular Weight

349.3 g/mol

InChI

InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b10-8+;

InChI Key

KZGHWWBBHZLTTA-VRTOBVRTSA-M

SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+]

Synonyms

sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+]

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+]

Tranilast is an antiallergic agent.Target: Angiotensin ReceptorTranilast has been approved in Japan and South Korea, since 1982, for the treatment of bronchial asthma, with indications for keloids and hypertrophic scar added in 1993. Tranilast is also used to treat asthma, autoimmune diseases, atopic and fibrotic pathologies, and can also inhibit angiogenesis. The antiproliferative properties of tranilast were found that tranilast elicited an inhibitory effect on fibroblast proliferation in vitro and also suppressed collagen production both in vitro and in vivo . Tranilast also reduced the release of chemical mediators from mast cells and suppressed hypersensitivity reactions. [1]Three-week-old C57Bl/10 and mdx mice received tranilast (~300 mg/kg) in their food for 9 weeks, after which fibrosis was assessed through histological analyses, and functional properties of tibialis anterior muscles were assessed in situ and diaphragm muscle strips in vitro. Tranilast administration did not significantly alter the mass of any muscles in control or mdx mice, but it decreased fibrosis in the severely affected diaphragm muscle by 31% compared with untreated mdx mice (P<0.05) [2].

Tranilast sodium is the sodium salt form of tranilast, a well-established anti-allergic, mast cell stabilizer, and anti-fibrotic agent that inhibits the release of inflammatory mediators such as prostaglandin D2 and TGF-β1 [1]. While tranilast free acid is widely utilized in commercial oral and topical formulations, its extreme aqueous insolubility (approximately 14.5 µg/mL) presents significant manufacturing and bioavailability challenges[2]. The sodium salt is specifically procured by formulators and analytical chemists to overcome processing barriers in biopolymer integration, to prepare high-concentration in vitro stock solutions, and to serve as a critical thermodynamic reference standard for predicting common-ion precipitation in physiological media [2].

Substituting tranilast free acid for tranilast sodium in formulation workflows frequently leads to process failure or inaccurate predictive modeling. In aqueous-based manufacturing, such as the fabrication of hydrogel microneedles, the free acid's hydrophobicity requires the addition of complex solubilizers or organic co-solvents that can compromise matrix integrity [1]. Conversely, in oral formulation development, failing to evaluate the sodium salt as a thermodynamic benchmark masks the risk of in vivo precipitation, as the free acid is known to gradually precipitate as the less soluble sodium salt in sodium-rich biorelevant media[2]. Consequently, precise selection of the salt form is strictly required depending on whether the goal is biopolymer integration or systemic dissolution profiling.

Direct Integration into Sodium Alginate Hydrogels

Tranilast free acid is practically insoluble in water (~14.5 µg/mL), necessitating complex nanocarrier or co-solvent systems for aqueous processing. In contrast, tranilast sodium can be directly dispersed and dissolved into 5% w/v sodium alginate hydrogels. This compatibility enables the fabrication of fast-dissolving microneedle patches (e.g., for hypertrophic scar therapy) without the use of harsh organic solvents that could degrade the polymer matrix or co-loaded biologics[1].

Evidence DimensionAqueous biopolymer processability
Target Compound DataDirectly soluble/dispersible in 5% sodium alginate
Comparator Or BaselineTranilast free acid (~14.5 µg/mL aqueous solubility, requires solubilizers)
Quantified DifferenceElimination of organic co-solvents in hydrogel formulation
Conditions5% w/v sodium alginate hydrogel preparation for microneedle casting

Simplifies the manufacturing workflow for transdermal and localized hydrogel therapies while preserving matrix integrity.

Benchmark for Common-Ion Effect and Precipitation Risk

During the dissolution of tranilast in sodium-containing physiological media, the drug can gradually precipitate as the sodium salt. Studies demonstrate that the crystalline tranilast sodium salt has a lower apparent thermodynamic solubility in these environments (reaching only ~0.3 mg/mL after 20 minutes) compared to the transient solubility of the pure drug or engineered highly soluble salts. Thus, the sodium salt is a mandatory analytical benchmark for predicting precipitation risks [1].

Evidence DimensionApparent solubility in sodium-containing media
Target Compound Data~0.3 mg/mL at 20 min
Comparator Or BaselineEngineered highly soluble salts (e.g., >30 mg/mL) or transient free acid
Quantified DifferenceActs as the thermodynamic minimum/precipitate form
ConditionsDissolution in sodium-containing biorelevant media

Essential for analytical chemists and formulators to accurately model in vivo precipitation and optimize oral drug delivery systems.

Stable Stock Solutions for High-Throughput Screening

For cell-based assays evaluating anti-proliferative or immunomodulatory effects (e.g., inhibiting PGE2 or TGF-β1), delivering precise doses is critical. Tranilast sodium achieves stable solubility up to 100 mM (approx. 35 mg/mL) in DMSO. This allows researchers to perform robust dose-response profiling (typically 10-200 µM in culture media) on cell lines like MCF-7 or HDMECs while keeping the final DMSO concentration well below cytotoxic thresholds (<0.1%) .

Evidence DimensionMaximum stable stock concentration in DMSO
Target Compound DataUp to 100 mM (~35 mg/mL)
Comparator Or BaselineStandard assay requirements (typically requires >10 mM stock for <0.1% final solvent)
Quantified Difference10-fold buffer over minimum required stock concentration
ConditionsRoom temperature dissolution in 100% DMSO for cell culture dilution

Prevents compound precipitation during serial dilutions and ensures reproducible dosing in critical cell-based screening workflows.

Transdermal Patch and Microneedle Manufacturing

Utilizing its compatibility with aqueous biopolymers like sodium alginate to formulate fast-dissolving microneedles for localized hypertrophic scar or keloid therapy, avoiding the need for harsh organic solvents [1].

Oral Formulation De-risking and Dissolution Testing

Employing the crystalline sodium salt as a thermodynamic reference standard to study the common-ion effect and predict precipitation risks when developing novel oral delivery systems for tranilast [2].

In Vitro Anti-Fibrotic and Anti-Allergic Screening

Preparing highly concentrated, stable DMSO stock solutions for reproducible dose-response testing in cell-based assays targeting TGF-β1 inhibition, PGE2 suppression, or fibroblast proliferation .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

349.09261689 g/mol

Monoisotopic Mass

349.09261689 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2023
[1]. Rogosnitzky, M., R. Danks, and E. Kardash, Therapeutic potential of tranilast, an anti-allergy drug, in proliferative disorders. Anticancer Res, 2012. 32(7): p. 2471-8.

[2]. Swiderski, K., et al., Tranilast administration reduces fibrosis and improves fatigue resistance in muscles of mdx dystrophic mice. Fibrogenesis Tissue Repair, 2014. 7(1): p. 1.

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